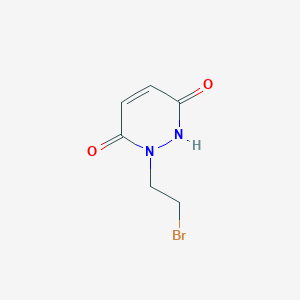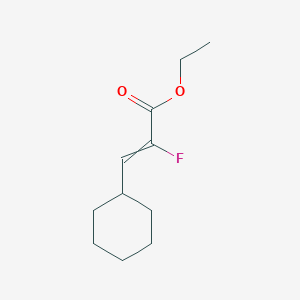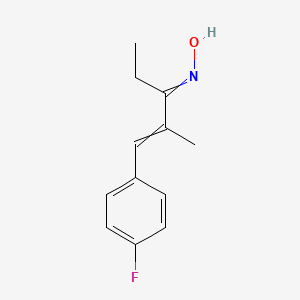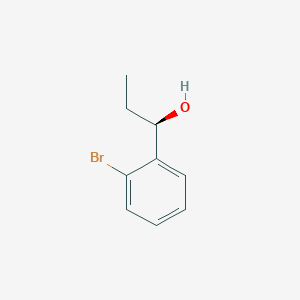
(R)-1-(2-broMophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-broMophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the first carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-broMophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-broMophenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-broMophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and enantioselective synthesis of the desired product. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to achieve maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-broMophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: ®-1-(2-broMophenyl)propan-1-one or ®-1-(2-broMophenyl)propanoic acid.
Reduction: ®-1-(2-broMophenyl)propane.
Substitution: ®-1-(2-azidophenyl)propan-1-ol or ®-1-(2-cyanophenyl)propan-1-ol.
Scientific Research Applications
®-1-(2-broMophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-1-(2-broMophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-chlorophenyl)propan-1-ol
- ®-1-(2-fluorophenyl)propan-1-ol
- ®-1-(2-iodophenyl)propan-1-ol
Uniqueness
®-1-(2-broMophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. This makes ®-1-(2-broMophenyl)propan-1-ol a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
InChI Key |
SMYHFDLFOKKDOO-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1Br)O |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)


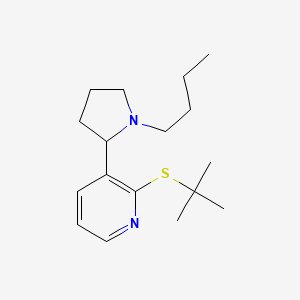
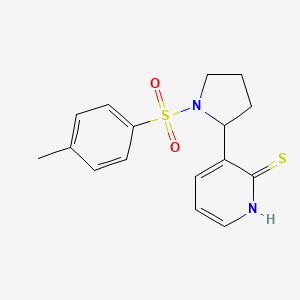
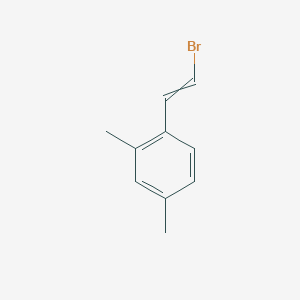
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)
